molecular formula C16H14BrFO2 B1375915 2-(3-Bromo-4-fluorophenyl)-1-(4-methoxy-3-methylphenyl)ethanone CAS No. 1209495-16-8

2-(3-Bromo-4-fluorophenyl)-1-(4-methoxy-3-methylphenyl)ethanone

Cat. No. B1375915
M. Wt: 337.18 g/mol
InChI Key: YVZYXPHIKFMDFZ-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or significance in the scientific or industrial context.



Synthesis Analysis

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Molecular Structure Analysis

This involves analyzing the molecular structure of the compound, including its functional groups, stereochemistry, and any notable structural features.



Chemical Reactions Analysis

This involves detailing the reactions that the compound undergoes, including its reactivity, the products it forms, and the conditions required for these reactions.



Physical And Chemical Properties Analysis

This involves detailing the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, stability, and reactivity.


Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Antimicrobial Activity : Derivatives synthesized from related compounds have been tested for their in vitro antimicrobial activity against various bacterial and fungal organisms. This highlights the potential use of 2-(3-Bromo-4-fluorophenyl)-1-(4-methoxy-3-methylphenyl)ethanone in developing antimicrobial agents (Kumar et al., 2019); (Nagamani et al., 2018).

Chemical Synthesis and Modification

  • Selective α-Monobromination : The compound has been involved in studies of selective α-monobromination, a key reaction in organic synthesis, showing its utility in chemical synthesis (Ying, 2011).
  • Synthesis of BACE1 Inhibitor : It's been used in the efficient synthesis of a potent BACE1 inhibitor, indicating its potential application in therapeutic agents for Alzheimer's Disease (Zhou et al., 2009).

Material Science and Engineering

  • Sonochemical Method Advantages : Studies have been conducted on its condensation under sonochemical methods, suggesting its role in advanced material synthesis techniques (Jarag et al., 2011).

Novel Compound Synthesis and Evaluation

  • Novel Schiff Bases Synthesis : The compound has been used in the synthesis of novel Schiff bases, which are evaluated for their antimicrobial activity, showing its role in developing new bioactive compounds (Puthran et al., 2019).

Additional Applications

  • Pyrolysis Product Identification : It has been a subject of research in identifying pyrolysis products of related compounds, important for understanding chemical stability and reaction pathways (Texter et al., 2018).

Safety And Hazards

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Future Directions

This involves discussing potential future research directions or applications for the compound based on its properties and reactivity.


Please consult with a professional chemist or a reliable scientific database for more specific and detailed information. Always follow safety guidelines when handling chemicals.


properties

IUPAC Name

2-(3-bromo-4-fluorophenyl)-1-(4-methoxy-3-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrFO2/c1-10-7-12(4-6-16(10)20-2)15(19)9-11-3-5-14(18)13(17)8-11/h3-8H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVZYXPHIKFMDFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)CC2=CC(=C(C=C2)F)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60856601
Record name 2-(3-Bromo-4-fluorophenyl)-1-(4-methoxy-3-methylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60856601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Bromo-4-fluorophenyl)-1-(4-methoxy-3-methylphenyl)ethanone

CAS RN

1209495-16-8
Record name 2-(3-Bromo-4-fluorophenyl)-1-(4-methoxy-3-methylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60856601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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